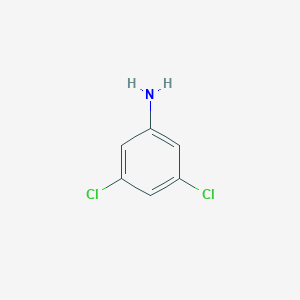

3,5-Dichloroaniline

概述

描述

3,5-Dichloroaniline (3,5-DCA) is a chlorinated aromatic amine with the molecular formula C₆H₅Cl₂N and a molecular mass of 162.0 g/mol. It is a critical metabolite of dicarboximide fungicides such as vinclozolin and iprodione, which are widely used in agriculture . It exhibits a log Pow (octanol-water partition coefficient) of 2.9, indicating moderate hydrophobicity, which influences its environmental persistence and analytical recovery in methods like QuEChERS . Industrially, 3,5-DCA is synthesized via catalytic hydrogenation of pentachloronitrobenzene using Pd/C catalysts, achieving high conversion rates and selectivity . Its role extends to pharmaceuticals, serving as a structural motif in SARS-CoV-2 inhibitors and Pin1-targeting compounds .

准备方法

Synthetic Routes and Reaction Conditions: 3,5-Dichloroaniline can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dichloronitrobenzene . Another method includes the reaction of 2,4-dichloroaniline with bromine in the presence of hydrochloric acid or sulfuric acid to form 2-bromo-4,6-dichloroaniline, which is then subjected to diazotization and reduction to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of 3,5-dichloronitrobenzene using catalysts such as iron oxide-based catalysts . This method is preferred due to its high yield and relatively mild reaction conditions .

化学反应分析

Types of Reactions: 3,5-Dichloroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form 3,5-dichlorocyclohexylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.

Major Products Formed:

Oxidation: Dichloroquinones.

Reduction: Dichlorocyclohexylamine.

Substitution: Various substituted anilines depending on the nucleophile used.

科学研究应用

Environmental Applications

1. Pesticide Metabolite

3,5-DCA is a significant metabolite of various dicarboximide fungicides such as vinclozolin and iprodione. Studies have shown that it can serve as a biomarker for exposure to these fungicides in human urine. A method was developed using liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) for the detection of 3,5-DCA in urine samples, demonstrating its utility in environmental health studies .

2. Soil Microbial Toxicity Assessment

Research indicates that 3,5-DCA poses toxicity risks to soil microorganisms. A study highlighted that the application of 3,5-DCA resulted in a dose-dependent reduction of nitrification processes in soil ecosystems. This finding emphasizes the need for considering transformation products like 3,5-DCA when assessing pesticide risks .

Toxicological Studies

1. Nephrotoxicity

Toxicological assessments have revealed that 3,5-DCA can induce nephrotoxicity in laboratory animals. In Fischer 344 rats, studies demonstrated that exposure to 3,5-DCA led to renal damage, with cytochrome P450 enzymes playing a crucial role in its metabolic activation .

2. Cytotoxicity Mechanisms

In vitro studies have explored the cytotoxic effects of 3,5-DCA metabolites on kidney cells. Research indicated that certain metabolites may enhance oxidative stress and induce cell death pathways . This underscores the importance of understanding metabolic pathways when evaluating the safety of compounds like 3,5-DCA.

Analytical Applications

1. Detection Methods

The development of sensitive analytical methods for detecting 3,5-DCA has been crucial for environmental monitoring and health risk assessments. These methods include:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for quantifying 3,5-DCA levels in biological samples.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for analyzing pesticide residues in agricultural products .

Case Studies

作用机制

The mechanism of action of 3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to disruption of metabolic processes. For instance, it is known to affect the activity of soil microorganisms, reducing the diversity and function of microbial communities . This is primarily due to its toxic effects on key microbial enzymes and pathways involved in nitrogen cycling .

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers: 3,4-Dichloroaniline and 2,4-Dichloroaniline

Chemical Properties

- 3,5-DCA vs. 3,4-DCA : Both isomers share identical molecular mass (162.0 g/mol) but differ in chlorine substitution patterns. 3,4-DCA is a precursor to phenylurea herbicides (e.g., diuron) and exhibits a slightly lower log Pow (~2.7), affecting its environmental mobility .

Toxicity Profile

- Nephrotoxicity : 3,5-DCA is the most potent nephrotoxicant among dichloroaniline isomers, causing elevated blood urea nitrogen (BUN) levels in rats. In vitro studies show 3,5-DCA induces cytotoxicity at lower concentrations than 3,4-DCA .

- Methemoglobin Formation : 3,5-DCA and its metabolites (e.g., 3,5-dichlorophenylhydroxylamine) significantly induce methemoglobinemia, with the N-hydroxy metabolite being the most potent .

- Enzyme Inhibition : 3,5-DCA derivatives exhibit superior acetylcholinesterase (AChE) inhibition compared to 3,4-DCA derivatives. For example, polychlorinated anilides derived from 3,5-DCA show 2–3 times greater AChE inhibition .

CYP2E1 Inhibition :

| Compound | IC₅₀ (µM) | Source |

|---|---|---|

| 3,4-Dichloroaniline | 8.0 | |

| 3,5-Dichloroaniline | 9.2 |

Both isomers strongly inhibit cytochrome P450 2E1 (CYP2E1), though 3,4-DCA is marginally more potent.

Trichloroanilines (e.g., 3,4,5-Trichloroaniline)

- AChE Inhibition : Derivatives of 3,5-DCA outperform 3,4,5-trichloroaniline in inhibitory activity. Adding a third chlorine at the 4-position reduces efficacy, though trichloroanilines remain more potent than 3,4-DCA .

- Nephrotoxicity : 3,4,5-Trichloroaniline is less toxic than 3,5-DCA in renal cells, highlighting the role of substitution patterns in bioactivation pathways .

Halogenated Analogues (e.g., 3,5-Difluoroaniline)

- Antiviral Activity : this compound derivatives (IC₅₀ = 0.23 µM) show comparable SARS-CoV-2 inhibition to 3,5-difluoroaniline analogues (IC₅₀ = 0.24 µM), emphasizing the synergistic effect of meta-substituted halogens .

Analytical and Environmental Behavior

Recovery in Multi-Residue Methods

| Compound | Recovery (%) | Method | Log Pow | Source |

|---|---|---|---|---|

| This compound | ~70 | QuEChERS + C18 | 2.9 | |

| Dichlorobenil | Similar | QuEChERS + C18 | 2.7 |

Low recovery of 3,5-DCA is attributed to its log Pow and poor elution from C18 SPE cartridges.

Detection Limits in Food Matrices

- GC-MS : Limits of quantification (LOQ) for 3,5-DCA in tea and paprika are 0.07 mg/kg, with recoveries of 83.3–93.5% .

- HPLC-MS/MS : Simultaneous detection of 3,5-DCA and 3,4-DCA in chives achieves LOQs below 0.01 mg/kg, validated for routine monitoring .

Key Research Findings

Metabolite Toxicity : 3,5-DCA’s nephrotoxicity is driven by metabolites like 3,5-dichlorophenylhydroxylamine, which depletes glutathione and generates reactive oxygen species .

Environmental Impact : As a degradation product of dicarboximide fungicides, 3,5-DCA persists in soil and water, necessitating stringent monitoring in agricultural regions .

Synthetic Utility : Pd/C-catalyzed hydrogenation of pentachloronitrobenzene yields 3,5-DCA with >95% selectivity, offering a cleaner industrial route .

生物活性

3,5-Dichloroaniline (3,5-DCA) is a chemical compound known for its significant biological activity, particularly its nephrotoxic effects and interactions with microbial communities in soil. This article explores the biological activity of 3,5-DCA through various studies, highlighting its toxicity, mechanisms of action, and implications for environmental and human health.

Overview of this compound

3,5-DCA is a chlorinated aniline derivative that has been extensively studied due to its toxicological properties. It is primarily used in the production of dyes and pesticides and is recognized as a contaminant in various environmental matrices.

Nephrotoxicity

3,5-DCA is identified as a potent nephrotoxicant. In vitro studies using isolated renal cortical cells (IRCC) from male Fischer 344 rats demonstrated that exposure to 3,5-DCA resulted in cytotoxic effects. The cytotoxicity was concentration-dependent, with significant increases in lactate dehydrogenase (LDH) release observed at concentrations of 0.5 mM and above after 60 minutes of exposure. Notably, pretreatment with enzyme inhibitors reduced the cytotoxicity, indicating that metabolic activation via cytochrome P450 enzymes plays a crucial role in its nephrotoxic effects .

Table 1: Cytotoxic Effects of 3,5-DCA on IRCC

| Concentration (mM) | Time (min) | LDH Release (%) |

|---|---|---|

| 0.0 | 60 | 10 |

| 0.5 | 60 | 25 |

| 1.0 | 60 | 50 |

| 1.0 | 120 | 70 |

Mechanisms of Nephrotoxicity

The nephrotoxic effects of 3,5-DCA are attributed to oxidative stress and the formation of reactive metabolites. Studies have shown that the presence of antioxidants can mitigate the cytotoxic effects, suggesting that oxidative stress is a significant contributor to its nephrotoxicity . The ratio of oxidized to reduced glutathione (GSH) was assessed post-exposure to evaluate oxidative stress levels; however, no significant changes were noted in this ratio despite observed cell death .

Effects on Soil Microbial Communities

In addition to its nephrotoxic properties, 3,5-DCA also impacts soil microbial communities. A study investigating the effects of iprodione (a pesticide that metabolizes into 3,5-DCA) on soil microorganisms found that both iprodione and its metabolite significantly reduced microbial abundance and activity. The application of varying doses of iprodione led to a marked decrease in functional enzyme activities related to microbial health .

Table 2: Impact of Iprodione and 3,5-DCA on Soil Microbial Enzyme Activities

| Treatment | Dose (μg/g) | Acid Phosphomonoesterase Activity (μg PNP/g/h) |

|---|---|---|

| Control | - | 15 |

| Iprodione | 6 | 10 |

| Iprodione | 60 | 5 |

| 3,5-DCA | - | Significant reduction observed |

Case Studies

- Nephrotoxicity Assessment : A study focused on the renal effects of various dichloroanilines found that among these compounds, 3,5-DCA exhibited the highest nephrotoxic potential when assessed in vitro using renal cell models .

- Environmental Impact : Research on soil health revealed that the presence of 3,5-DCA from agricultural runoff adversely affects soil microbial diversity and function, leading to long-term ecological consequences .

常见问题

Basic Research Questions

Q. What are the primary physicochemical properties of 3,5-dichloroaniline relevant to laboratory handling and experimental design?

- Methodological Answer : Key properties include a melting point of 49–53°C, boiling point of 259–260°C, density of 1.58 g/cm³, and water solubility of 0.6 g/L at 26°C . Its log Pow (octanol-water partition coefficient) of 2.9 suggests moderate lipophilicity, influencing extraction efficiency in analytical workflows . Safety protocols must address acute toxicity (oral, dermal, inhalation) and environmental hazards (bioaccumulation potential: BCF = 94) .

Q. What are the common synthetic routes for this compound in academic research?

- Methodological Answer :

- Catalytic hydrogenation : Pd/C-catalyzed reduction of pentachloronitrobenzene achieves high selectivity under mild conditions .

- Diazotization and deamination : Starting from 2,6-dichloro-4-nitroaniline, optimized conditions (sulfuric acid concentration, temperature, catalyst) yield 79.6% product .

- Trichloroacetic acid-mediated synthesis : Reacting this compound with phosphoryl chloride yields derivatives for structural studies .

Q. How is this compound utilized as an intermediate in pesticide research?

- Methodological Answer : It is a metabolite of vinclozolin (a dicarboximide fungicide) and a precursor in phenylurea herbicide synthesis. Analytical workflows for pesticide residues often quantify this compound via alkaline hydrolysis, derivatization (e.g., chloroacetylation), and GC-ECD or LC-MS/MS detection .

Advanced Research Questions

Q. What methodological challenges arise in quantifying this compound residues in complex matrices?

- Methodological Answer :

- Low recovery rates : QuEChERS extraction with C18 SPE cleanup shows poor elution (11.5–20.2% recovery) due to solvent polarity mismatches. Optimizing adsorbents (e.g., PSA + GCB) improves recovery to ~70% .

- Selectivity issues : Derivatization methods cannot distinguish this compound from structurally similar metabolites, necessitating orthogonal techniques like UPLC-MS/MS for unambiguous identification .

Q. How does this compound’s environmental fate impact ecotoxicology studies?

- Methodological Answer :

- Biodegradation : Closed-bottle tests show high persistence (10-day incubation), but simulated activated sludge achieves ~97% bioelimination after 10–16 days .

- Soil mobility : A moderate Koc (309) suggests mobility, but strong binding to humus via aromatic amino groups reduces leaching in organic-rich soils .

- Bioaccumulation : BCF = 94 indicates moderate bioconcentration in aquatic organisms, requiring long-term exposure models .

Q. What mechanisms underlie this compound toxicity in mammalian systems?

- Methodological Answer :

- Methemoglobinemia : In vivo intraperitoneal administration (0.8 mmol/kg) induces methemoglobin formation, linked to oxidative stress and CYP450 metabolism .

- Nephrotoxicity : Comparative in vitro studies of dichloroaniline isomers reveal differential cytotoxicity, with this compound activating oxidative stress pathways (e.g., lipid peroxidation) .

Q. How can green chemistry principles optimize this compound synthesis?

- Methodological Answer :

- Catalytic hydrogenation : Replaces hazardous reagents (e.g., phosgene) with Pd/C catalysts, reducing waste and improving atom economy .

- Solvent selection : Ethanol as a reaction medium minimizes pollution compared to traditional sulfuric acid-based routes .

Q. What advanced techniques track this compound metabolites in plant and animal tissues?

- Methodological Answer :

属性

IUPAC Name |

3,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRLKWGPEVNVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7030307 | |

| Record name | 3,5-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White crystalline solid; [MSDSonline] | |

| Record name | 3,5-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

260 °C @ 741 mm Hg | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN HOT PETROLEUM ETHER, Sol in alcohol, ether, benzene, chloroform, ... Water solubility of 759 ppm at 23 °C ... . | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.58 | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 3,5-Dichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3206 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from petroleum ether or dilute alcohol | |

CAS No. |

626-43-7 | |

| Record name | 3,5-Dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ75ZM1S3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

51-53 °C | |

| Record name | 3,5-DICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5437 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。